molecular formula C18H21N3O2 B2646933 N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide CAS No. 2380063-36-3

N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide

Cat. No. B2646933
CAS RN: 2380063-36-3
M. Wt: 311.385
InChI Key: URVNOBITNVMHMC-UHFFFAOYSA-N
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Description

N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide, also known as PZM21, is a novel opioid receptor agonist that has gained significant attention in recent years due to its potential therapeutic benefits. This compound was first synthesized in 2016 by a team of researchers led by Dr. Brian Shoichet at the University of California, San Francisco. Since then, PZM21 has been the subject of numerous scientific studies that have explored its synthesis, mechanism of action, and potential applications in the field of medicine.

Mechanism of Action

N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide works by binding to the mu-opioid receptor in the brain and spinal cord. This receptor is responsible for mediating the effects of opioids on pain perception and reward pathways. N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide has been shown to produce analgesic effects in animal models without the negative side effects associated with traditional opioids.
Biochemical and Physiological Effects
N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide produces a range of biochemical and physiological effects in the body. It has been shown to reduce pain sensitivity, increase pain threshold, and produce sedative effects. It also has a lower potential for respiratory depression and addiction compared to traditional opioids.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide is its high selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain perception and addiction. However, one limitation of N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide. One area of interest is the development of new painkillers that are based on the structure of N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide. Another potential application is the use of N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide as a tool for studying the mu-opioid receptor and its role in pain perception and addiction. Further research is needed to fully understand the potential of N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide and its applications in the field of medicine.
Conclusion
In conclusion, N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide is a novel opioid receptor agonist that has gained significant attention in recent years due to its potential therapeutic benefits. It has been shown to produce analgesic effects without the negative side effects associated with traditional opioids. N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide has many potential applications in the field of medicine, and further research is needed to fully understand its potential.

Synthesis Methods

N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide can be synthesized using a multistep process that involves the use of various chemicals and reagents. The synthesis begins with the preparation of 3-(pyridin-3-yloxymethyl)azetidine, which is then reacted with 4-bromoacetophenone to form the intermediate compound. The final step involves the use of N-phenylacetamide to produce the desired product, N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide. The synthesis process has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide has been the subject of numerous scientific studies that have explored its potential applications in the field of medicine. One of the most promising areas of research is the use of N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide as a painkiller. Unlike traditional opioid drugs, N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide does not produce the same level of respiratory depression and addiction potential. This makes it a safer and more effective alternative for the treatment of chronic pain.

properties

IUPAC Name

N-[4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14(22)20-17-6-4-15(5-7-17)10-21-11-16(12-21)13-23-18-3-2-8-19-9-18/h2-9,16H,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVNOBITNVMHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CC(C2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide

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